molecular formula C11H13N3 B14883410 3-(Pyrrolidin-3-yl)imidazo[1,5-a]pyridine

3-(Pyrrolidin-3-yl)imidazo[1,5-a]pyridine

Cat. No.: B14883410
M. Wt: 187.24 g/mol
InChI Key: JZPHXDGGBYVBJT-UHFFFAOYSA-N
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Description

3-(Pyrrolidin-3-yl)imidazo[1,5-a]pyridine is a heterocyclic compound that features a fused imidazo[1,5-a]pyridine ring system with a pyrrolidine substituent at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyrrolidin-3-yl)imidazo[1,5-a]pyridine can be achieved through various synthetic methodologies. One common approach involves the cyclocondensation of pyridine-2-carboxaldehyde with pyrrolidine in the presence of a suitable catalyst. This reaction typically requires refluxing the reactants in a solvent such as ethanol or acetic acid .

Another method involves the oxidative cyclization of 2-pyridyl ketones with alkylamines using molecular iodine as a catalyst. This transition-metal-free reaction proceeds under mild conditions and provides good yields of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclocondensation reactions using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. Solvent recovery and recycling are also implemented to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

3-(Pyrrolidin-3-yl)imidazo[1,5-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(Pyrrolidin-3-yl)imidazo[1,5-a]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Pyrrolidin-3-yl)imidazo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can exhibit unique electronic and optical properties, making them useful in various applications .

In biological systems, the compound may interact with enzymes and receptors, modulating their activity and leading to specific physiological effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

3-(Pyrrolidin-3-yl)imidazo[1,5-a]pyridine can be compared with other similar compounds, such as:

    3-(Pyridin-2-yl)imidazo[1,5-a]pyridine: Similar structure but with a pyridine substituent instead of pyrrolidine.

    Imidazo[1,5-a]pyridine derivatives: Various derivatives with different substituents on the imidazo[1,5-a]pyridine ring.

    Imidazo[4,5-b]pyridine: A related compound with a different ring fusion pattern

The uniqueness of this compound lies in its specific substituent and the resulting chemical and biological properties. Its pyrrolidine substituent imparts distinct steric and electronic effects, influencing its reactivity and interactions with other molecules .

Properties

Molecular Formula

C11H13N3

Molecular Weight

187.24 g/mol

IUPAC Name

3-pyrrolidin-3-ylimidazo[1,5-a]pyridine

InChI

InChI=1S/C11H13N3/c1-2-6-14-10(3-1)8-13-11(14)9-4-5-12-7-9/h1-3,6,8-9,12H,4-5,7H2

InChI Key

JZPHXDGGBYVBJT-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1C2=NC=C3N2C=CC=C3

Origin of Product

United States

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